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Cat. No.: B192290

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of Rubixanthin, a
xanthophyll pigment of increasing interest for its potential applications in the pharmaceutical
and nutraceutical industries. This document outlines the primary botanical sources, quantitative
data on Rubixanthin content, detailed experimental protocols for its extraction and
guantification, and its biosynthetic pathway.

Natural Sources of Rubixanthin

Rubixanthin, a red-orange carotenoid, is found in a variety of plant species. The most
significant and well-documented natural source of this xanthophyll is the fruit of various species
of the Rosa genus, commonly known as rose hips.[1][2][3][4][5][6][7] While other sources such
as Gardenia jasminoides (Cape Jasmine) and citrus fruits have been anecdotally mentioned,
concrete quantitative data supporting them as significant sources of Rubixanthin are limited in
the current scientific literature.

Rose Hips (Rosa spp.)

Rose hips are the pseudo-fruits of the rose plant and are recognized as a rich source of various
bioactive compounds, including ascorbic acid, phenolics, and carotenoids.[6] Among the
carotenoids, Rubixanthin and its isomer, gazaniaxanthin, have been identified in several Rosa
species.[2][3][6] The concentration of these compounds can vary significantly depending on the
species, cultivar, ripeness, and geographical origin.[3]
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Rosa rugosa and Rosa canina are two species that have been specifically studied for their
Rubixanthin content.[8][9][10] Research indicates that (all-E)-rubixanthin accumulates during
the ripening of Rosa rugosa hips. Furthermore, Rosa rugosa hips have been found to contain
(5'2)-rubixanthin, also known as gazaniaxanthin.[8]

Quantitative Data of Rubixanthin in Natural Sources

The following table summarizes the available quantitative data for Rubixanthin and its isomer,
Gazaniaxanthin, in various rose hip species. Data is presented in milligrams per 100 grams of
dry weight (mg/100g DW), unless otherwise specified. It is important to note that a
comprehensive dataset for a wide variety of species is not yet available in the scientific

literature.
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Note: The study on Rosa mosqueta reported values in mg/kg of dry weight, which have been
converted to mg/100g for consistency.

Biosynthesis of Rubixanthin

Rubixanthin is synthesized via the carotenoid biosynthetic pathway, which is a branch of the
terpenoid pathway. The synthesis begins with the precursor geranylgeranyl pyrophosphate
(GGPP). A series of desaturation reactions convert phytoene to lycopene, a key branching
point in carotenoid synthesis.[11][12] Rubixanthin is then formed from lycopene through the

action of specific enzymes.

The following diagram illustrates the biosynthetic pathway from lycopene to Rubixanthin.

Lycopene

ycopene B-cyclase (LCYb)

y-Carotene

B-ring hydroxylase (CHY2/LUT5)

Rubixanthin

Fig. 1: Biosynthesis of Rubixanthin from Lycopene
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Fig. 1: Biosynthesis of Rubixanthin from Lycopene

Experimental Protocols

The following sections detail generalized methodologies for the extraction and quantification of
Rubixanthin from plant materials, primarily based on protocols for carotenoid analysis.

Extraction of Rubixanthin
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This protocol outlines a common procedure for the extraction of carotenoids, including
Rubixanthin, from plant tissues. Due to the presence of chlorophylls and fatty acid esters, a

saponification step is often necessary for accurate quantification of xanthophylls.[13][14][15]
[16]
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Fig. 2: General Workflow for Rubixanthin Extraction
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Fig. 2: General Workflow for Rubixanthin Extraction
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Methodology:

o Sample Preparation: Fresh plant material should be lyophilized (freeze-dried) and ground
into a fine powder to increase the surface area for extraction.

o Extraction: The powdered sample is extracted with an organic solvent. Acetone or ethanol
are commonly used. The extraction can be performed by maceration, sonication, or Soxhlet
extraction. The process is repeated until the plant material is colorless.

e Saponification: To the crude extract, an equal volume of 10% methanolic potassium
hydroxide (KOH) is added.[14] The mixture is then incubated in the dark at room temperature
for several hours or overnight to hydrolyze chlorophyll and carotenoid esters.[14]

 Liquid-Liquid Partition: The saponified extract is transferred to a separatory funnel. An
immiscible solvent, such as petroleum ether or diethyl ether, is added, followed by water to
facilitate phase separation. The upper organic layer containing the carotenoids is collected.
This step is repeated to ensure complete extraction.

e Washing and Drying: The collected organic phases are washed several times with water to
remove any residual alkali. The washed extract is then dried by passing it through a column
of anhydrous sodium sulfate.

» Concentration and Reconstitution: The solvent is evaporated under a stream of nitrogen. The
dried residue is then reconstituted in a known volume of a suitable solvent for HPLC analysis
(e.g., a mixture of methanol and methyl tert-butyl ether).

Quantification of Rubixanthin by HPLC

High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is
the method of choice for the separation and quantification of carotenoids.[1][4][9][17][18] A C30
reversed-phase column is often preferred for its excellent resolution of carotenoid isomers.[19]
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Fig. 3: HPLC Quantification Workflow

Methodology:

 Instrumentation: An HPLC system equipped with a photodiode array (PDA) detector and a
C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 um) is used.

» Mobile Phase: A gradient elution is typically employed. A common mobile phase system
consists of a mixture of methanol, methyl tert-butyl ether (MTBE), and water. The gradient
program is optimized to achieve good separation of the carotenoids present in the sample.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b192290?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Detection: The PDA detector is set to scan a range of wavelengths, with the chromatogram
for Rubixanthin typically monitored at its absorption maximum (Amax) of approximately 464
nm in the mobile phase.

« ldentification: Rubixanthin is identified by comparing its retention time and UV-Vis
absorption spectrum with that of a pure standard.

» Quantification: Quantification is performed by creating a calibration curve using an external
standard of pure Rubixanthin at various concentrations. The peak area of Rubixanthin in
the sample chromatogram is then used to calculate its concentration based on the standard
curve.

Conclusion

Rose hips, particularly from species like Rosa mosqueta and Rosa rugosa, are the most
prominent natural sources of Rubixanthin identified to date. The concentration of this
xanthophyll can vary significantly between different species and is influenced by factors such
as ripeness. While other potential sources exist, there is a clear need for more extensive
guantitative research to identify other significant botanical sources of Rubixanthin. The
experimental protocols outlined in this guide provide a robust framework for the extraction and
quantification of Rubixanthin, which can be adapted and optimized for specific research and
development purposes. The continued investigation into natural sources of Rubixanthin is
crucial for unlocking its full potential in various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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